molecular formula C9H15ClN2O2S B12439494 N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride CAS No. 1803570-35-5

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride

Cat. No.: B12439494
CAS No.: 1803570-35-5
M. Wt: 250.75 g/mol
InChI Key: QIPCLQRPSVUDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2S. It is a derivative of sulfonamide, a class of compounds known for their antibacterial properties. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride typically involves the reaction of N,N-dimethylaniline with chlorosulfonic acid, followed by the introduction of a methylamine group. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful handling of reagents and the use of purification techniques such as recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert it into corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted sulfonamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential antibacterial properties and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing essential folic acid, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide with similar antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfamethoxazole: Commonly used in combination with trimethoprim for treating bacterial infections.

Uniqueness

N,N-Dimethyl-4-(methylamino)benzene-1-sulfonamide hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity

Properties

CAS No.

1803570-35-5

Molecular Formula

C9H15ClN2O2S

Molecular Weight

250.75 g/mol

IUPAC Name

N,N-dimethyl-4-(methylamino)benzenesulfonamide;hydrochloride

InChI

InChI=1S/C9H14N2O2S.ClH/c1-10-8-4-6-9(7-5-8)14(12,13)11(2)3;/h4-7,10H,1-3H3;1H

InChI Key

QIPCLQRPSVUDOM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)N(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.